molecular formula C20H22N2OS2 B12149360 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12149360
M. Wt: 370.5 g/mol
InChI Key: GYIFHYLLXDZWOF-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a fascinating compound with a complex structure. Let’s break it down:

  • Chemical Formula : C21H24N2OS2
  • CAS Number : 587002-88-8
  • Molecular Weight : 384.566 g/mol

This compound belongs to the class of benzothienopyrimidines and contains a sulfur atom in its structure. Its synthesis and applications have intrigued researchers across various fields.

Preparation Methods

Synthetic Routes: Although detailed synthetic routes for this specific compound are scarce, it likely involves a multistep process. Researchers may start with commercially available starting materials and employ reactions such as cyclization, sulfide formation, and heterocyclic ring closure.

Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common reagents include sulfur sources (e.g., Lawesson’s reagent), alkylating agents, and Lewis acids. Optimization of conditions ensures high yields and purity.

Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.

Chemical Reactions Analysis

Reactivity:

  • Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction could yield the corresponding thiol or tetrahydro derivative.
  • Substitution : Substitution reactions at the benzothienopyrimidine ring may occur.
Common Reagents:
  • Thionyl chloride (SOCl2) : Used for chlorination of the thienopyrimidine ring.
  • Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction reactions.
  • Alkylating agents : Used to introduce alkyl groups.

Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

Chemistry:

  • Medicinal Chemistry : Researchers explore derivatives for potential drug development.
  • Materials Science : Investigation of their electronic properties and potential applications in organic electronics.
Biology and Medicine:
  • Biological Activity : Studies assess its effects on cellular processes.
  • Drug Discovery : Screening for potential therapeutic targets.
Industry:
  • Pharmaceuticals : Potential drug candidates.
  • Materials : Organic semiconductors, sensors, and optoelectronic devices.

Mechanism of Action

The precise mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.

Comparison with Similar Compounds

While this compound is unique, similar benzothienopyrimidines include:

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N2OS2/c1-12-8-9-13(2)14(10-12)11-24-20-21-18-17(19(23)22(20)3)15-6-4-5-7-16(15)25-18/h8-10H,4-7,11H2,1-3H3

InChI Key

GYIFHYLLXDZWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

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